molecular formula C10H9F2N3O B1471926 {1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1550931-91-3

{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No. B1471926
CAS RN: 1550931-91-3
M. Wt: 225.19 g/mol
InChI Key: FHFGLNQAHVHFKQ-UHFFFAOYSA-N
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Description

The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. This ring is attached to a methanol group and a 3,4-difluorophenyl group. The presence of the fluorine atoms and the triazole ring could potentially give this compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electronegativity of the fluorine atoms and the polarity of the methanol group. The presence of the 1,2,3-triazole ring could also contribute to the overall structure .


Physical And Chemical Properties Analysis

Based on the functional groups present, this compound is likely to be polar and could potentially form hydrogen bonds due to the presence of the methanol group . The fluorine atoms could also contribute to the overall polarity of the compound.

Future Directions

The potential applications of this compound could be vast, given the wide range of properties and reactivities of 1,2,3-triazole compounds. They could be explored in fields like medicinal chemistry, materials science, and more .

properties

IUPAC Name

[1-[(3,4-difluorophenyl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O/c11-9-2-1-7(3-10(9)12)4-15-5-8(6-16)13-14-15/h1-3,5,16H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFGLNQAHVHFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(N=N2)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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